リコchalcone E

説明

科学的研究の応用

Licochalcone E has a wide range of scientific research applications due to its diverse biological activities . In chemistry, it is used as a starting material for synthesizing various derivatives with enhanced properties . In biology and medicine, licochalcone E is studied for its potential anticancer, anti-inflammatory, and antioxidant effects . It has shown promise in inhibiting the proliferation of cancer cells, reducing inflammation, and scavenging free radicals . Additionally, licochalcone E is being explored for its potential use in treating chronic allergic contact dermatitis and other inflammatory conditions .

作用機序

生化学分析

Biochemical Properties

Licochalcone E interacts with various enzymes, proteins, and other biomolecules. It has been reported to have a range of biological activities, such as antispasmodic, chemopreventive, antimalarial, antitumor, anti-inflammatory, antifungal, antioxidant, and antibacterial activities . It can regulate the expression in multiple signaling pathways such as the EGFR/ERK, PI3K/Akt/mTOR, p38/JNK, JAK2/STAT3, MEK/ERK, Wnt/β-catenin, and MKK4/JNK pathways .

Cellular Effects

Licochalcone E has profound effects on various types of cells and cellular processes. It can activate the mitochondrial apoptosis pathway and death receptor pathway, promote autophagy-related protein expression, inhibit the expression of cell cycle proteins and angiogenesis factors, regulate autophagy and apoptosis, and inhibit the proliferation, migration, and invasion of cancer cells .

Molecular Mechanism

At the molecular level, Licochalcone E exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to suppress not only the generation of nitric oxide (NO) and prostaglandin (PG)E 2, but also the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 induced by lipopolysaccharide (LPS) in RAW264.7 cells .

Dosage Effects in Animal Models

In animal models, the effects of Licochalcone E vary with different dosages. For instance, in a study with lethal endotoxemia, the administration of Licochalcone E at 50 mg/kg for eight consecutive days significantly reduced the parasite burden in both liver and spleen .

Metabolic Pathways

Licochalcone E is involved in various metabolic pathways. It has been reported to profoundly downregulate SREBF-dependent cholesterol biosynthesis, lipid metabolism, and PI3K-Akt pathways, along with significant upregulation of NRF2-dependent antioxidant and anti NF-kB-dependent inflammatory pathways .

Transport and Distribution

It is known that Licochalcone E can be used to inhibit the efflux of antineoplastic drugs from cancer cells .

準備方法

合成経路と反応条件: 天然における収量が低いことから、リコハлькоンEを大量に得るためのいくつかの合成的な努力がなされてきました . 効率的な合成経路の1つは、®-(+)-リコハлькоンEの立体選択的な全合成を含みます . このプロセスには、クライゼン転位やアリルアリールエーテルの水促進[3,3]-シグマトロピック転位などの重要なステップが含まれます . 反応条件は通常、N,N-ジメチルアニリンなどの特定の溶媒と高温を伴います .

工業的生産方法: リコハлькоンEの工業的生産方法は、収量と純度を最適化することに重点を置いて開発中です. 現在の方法は、Glycyrrhiza inflataからの収量が低いため、天然源からの抽出ではなく、化学合成に主に依存しています .

化学反応の分析

反応の種類: リコハлькоンEは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応は、化合物を改変して生物活性を高めたり、さらなる研究のための誘導体を生成するために不可欠です.

一般的な試薬と条件: リコハлькоンEを含む反応に使用される一般的な試薬には、過酸化水素などの酸化剤と水素化ホウ素ナトリウムなどの還元剤が含まれます . 反応条件は、多くの場合、目的の結果を保証するために、制御された温度と特定の溶媒を含みます .

生成される主な生成物: リコハлькоンEの反応から生成される主な生成物は、反応の種類と使用される試薬によって異なります. 例えば、酸化反応はキノンの生成につながる可能性があり、還元反応はアルコール誘導体の生成につながる可能性があります .

科学研究への応用

リコハлькоンEは、さまざまな生物活性を持つため、幅広い科学研究への応用があります . 化学では、リコハлькоンEは、強化された特性を持つさまざまな誘導体を合成するための出発物質として使用されます . 生物学および医学では、リコハлькоンEは、その潜在的な抗がん作用、抗炎症作用、抗酸化作用について研究されています . リコハлькоンEは、癌細胞の増殖を阻害し、炎症を軽減し、フリーラジカルを捕捉する上で有望な結果を示しています . さらに、リコハлькоンEは、慢性アレルギー性接触皮膚炎やその他の炎症性疾患の治療における潜在的な使用について検討されています .

類似化合物との比較

特性

IUPAC Name |

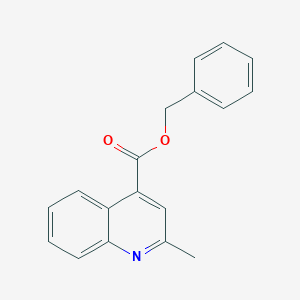

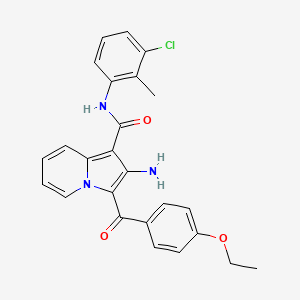

(E)-3-[4-hydroxy-2-methoxy-5-[(2S)-3-methylbut-3-en-2-yl]phenyl]-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)14(3)18-11-16(21(25-4)12-20(18)24)7-10-19(23)15-5-8-17(22)9-6-15/h5-12,14,22,24H,1H2,2-4H3/b10-7+/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPKMTGYQGHLJS-RNVIBTMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC)O)C(=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904154 | |

| Record name | Licochalcone E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of licochalcone E?

A1: Licochalcone E has a molecular formula of C21H22O4 and a molecular weight of 338.4 g/mol [, ].

Q2: Are there any spectroscopic data available for licochalcone E?

A2: Yes, structural elucidation of licochalcone E has been achieved using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [].

Q3: What are the primary mechanisms of action of licochalcone E against cancer cells?

A3: Licochalcone E exhibits anticancer activity through multiple pathways. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, migration, and invasion, and suppress angiogenesis (formation of new blood vessels that supply tumors) [, , , ].

Q4: How does licochalcone E influence inflammation?

A4: Licochalcone E demonstrates potent anti-inflammatory effects. Studies reveal that it can reduce the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), primarily by inhibiting the activation of signaling pathways such as NF-κB and AP-1 [, ].

Q5: What is the role of licochalcone E in modulating microglial polarization?

A5: Recent research suggests that licochalcone E can shift microglial polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. This effect is linked to its ability to inhibit choline uptake via choline transporter-like protein 1 (CTL1) in microglia [].

Q6: How does licochalcone E affect liver health?

A6: Licochalcone E has been shown to protect against carbon tetrachloride-induced liver toxicity in mice, potentially by activating peroxisome proliferator-activated receptor gamma (PPARγ) and suppressing nuclear factor-κB (NF-κB) expression []. It also exhibits antidiabetic effects, potentially improving insulin sensitivity [, ].

Q7: Does licochalcone E interact with specific enzymes?

A7: Research indicates that licochalcone E can inhibit thioredoxin reductase 1 (TrxR1) expression, which plays a crucial role in cellular redox balance. This inhibition subsequently influences the Nrf2/STAT6 signaling pathway, contributing to its antitumor effects in neuroblastoma cells [].

Q8: How do structural modifications impact the activity of licochalcone E?

A8: Specific structural features are crucial for licochalcone E's biological activity. Studies on licochalcone analogs reveal that the presence of isopentenyl and hydroxyl groups on the A ring significantly contributes to its ability to inhibit pancreatic lipase []. Further SAR studies with licochalcone E derivatives are necessary to fully elucidate the impact of structural modifications on its potency, selectivity, and other pharmacological properties [].

Q9: Is there any information available on the absorption, distribution, metabolism, and excretion (ADME) of licochalcone E?

A9: While detailed PK/PD studies on licochalcone E are limited, research suggests it is orally bioavailable. In the 4T1 mammary orthotopic cancer model, oral administration of licochalcone E effectively suppressed tumor growth and lung metastasis [, ].

Q10: What in vitro and in vivo models have been used to investigate the biological activities of licochalcone E?

A10: Various models have been employed to study licochalcone E, including:* Cancer: Human cancer cell lines (e.g., KB oral cancer cells, FaDu pharyngeal squamous carcinoma cells, MDA-MB-231 breast cancer cells, SH-SY5Y and SK-N-BE(2) neuroblastoma cells) [, , , ].* Inflammation: Murine macrophage cell line (RAW 264.7) [, ] and mouse models of inflammation [].* Liver Toxicity: Mouse model of carbon tetrachloride-induced liver injury [].* Microglial Polarization: Immortalized mouse microglial cell line (SIM-A9) []. * Antibacterial Activity: Staphylococcus aureus strains (including methicillin-resistant strains) [, , ].

Q11: What is known about the safety and toxicity profile of licochalcone E?

A11: While licochalcone E generally exhibits low toxicity in preclinical studies, further research is needed to comprehensively assess its safety profile, particularly in the context of long-term use [, ].

Q12: What are the potential applications of licochalcone E in drug development?

A12: Based on its diverse biological activities, licochalcone E holds promise for the development of novel therapeutics targeting:

- Cancer: Its ability to inhibit tumor growth, metastasis, and angiogenesis makes it a potential candidate for anticancer drug development [, , ].

- Inflammatory Diseases: Its anti-inflammatory properties suggest potential for treating conditions like arthritis, inflammatory bowel disease, and skin disorders [, ].

- Neurodegenerative Diseases: Its ability to inhibit Aβ aggregation and modulate microglial polarization suggests potential for treating Alzheimer's disease [].

- Metabolic Disorders: Its antidiabetic effects and potential to improve insulin sensitivity warrant further investigation for treating type 2 diabetes [, ].

- Bacterial Infections: Its antibacterial activity, particularly against antibiotic-resistant strains like MRSA, makes it a potential candidate for developing new antibacterial agents [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,6-diethylphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2507725.png)

![2-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2507727.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2507734.png)

![1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-(2-ethoxyphenyl)piperidine-4-carboxamide](/img/structure/B2507744.png)

![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2507746.png)